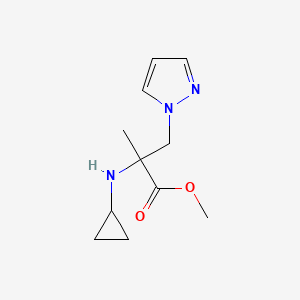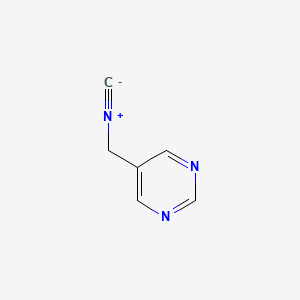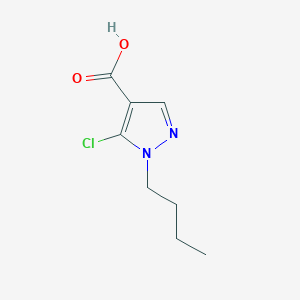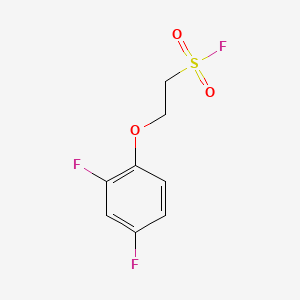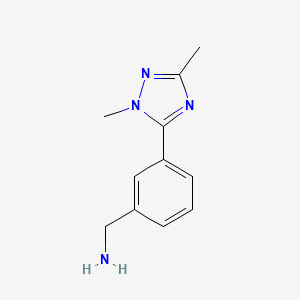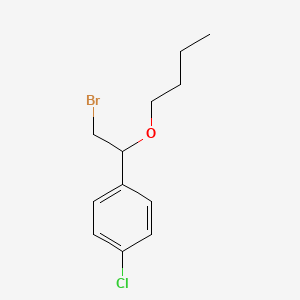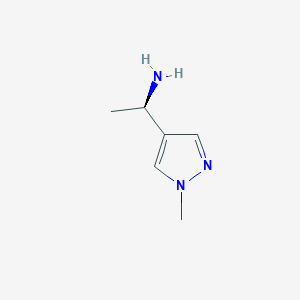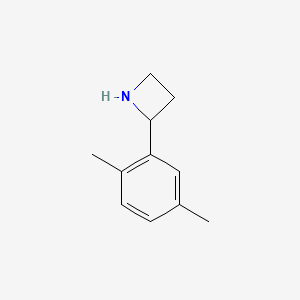![molecular formula C9H13N3O6S2 B13620190 Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13620190.png)
Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate is a complex organic compound that features a sulfonate group, a nitrophenyl group, and a carbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized to maximize yield and minimize waste, often involving the use of catalysts and solvents that can be easily recycled .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonyl derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions typically require controlled temperatures and may involve the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amino derivatives, and various substituted carbamoyl compounds .
Wissenschaftliche Forschungsanwendungen
Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with specific amino acid residues, leading to the modulation of enzyme activity or receptor function. The pathways involved may include signal transduction cascades and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonamides: Compounds with similar sulfonate groups but different substituents.
Nitrophenyl derivatives: Compounds with the nitrophenyl group but different functional groups attached.
Carbamoyl compounds: Compounds with the carbamoyl group but different substituents.
Uniqueness
Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H13N3O6S2 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
azanium;1-nitro-4-(3-sulfonatosulfanylpropanoylamino)benzene |
InChI |
InChI=1S/C9H10N2O6S2.H3N/c12-9(5-6-18-19(15,16)17)10-7-1-3-8(4-2-7)11(13)14;/h1-4H,5-6H2,(H,10,12)(H,15,16,17);1H3 |
InChI-Schlüssel |
UFLSMDJNJKWDFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CCSS(=O)(=O)[O-])[N+](=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


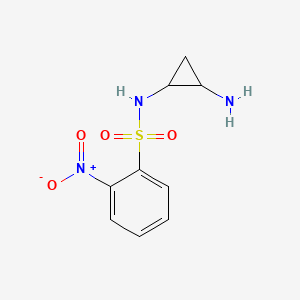
![(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)

